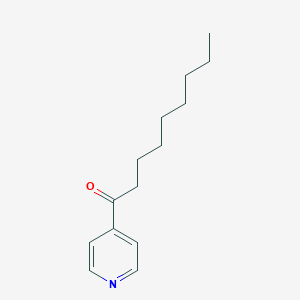

1-(Pyridin-4-yl)nonan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

146690-00-8 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

1-pyridin-4-ylnonan-1-one |

InChI |

InChI=1S/C14H21NO/c1-2-3-4-5-6-7-8-14(16)13-9-11-15-12-10-13/h9-12H,2-8H2,1H3 |

InChI Key |

BYKOCMLOXFYMFQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)C1=CC=NC=C1 |

Canonical SMILES |

CCCCCCCCC(=O)C1=CC=NC=C1 |

Synonyms |

4-Nonanoylpyridine |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 1 Pyridin 4 Yl Nonan 1 One

Classical and Modern Synthetic Routes to Pyridyl Ketone Architectures

The synthesis of pyridyl ketones is a well-explored area of organic chemistry, driven by the prevalence of this motif in pharmaceuticals and functional materials.

Acylation reactions represent a direct method for introducing the nonanoyl group onto the pyridine (B92270) ring. However, the electronic properties of the pyridine ring present unique challenges and necessitate specific strategies.

Direct Friedel-Crafts acylation of pyridine with a reagent like nonanoyl chloride is generally unsuccessful. The pyridine nitrogen is a Lewis base that complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. wikipedia.orgchemicalforums.comyoutube.com This deactivation makes the aromatic system electron-deficient and resistant to the reaction. wikipedia.orgchemicalforums.com A successful workaround involves the use of pyridine-N-oxide. The N-oxide functionality activates the 4-position of the pyridine ring for electrophilic attack. wikipedia.orgresearchgate.net Following the acylation step, the N-oxide can be deoxygenated, typically using reagents like zinc dust or phosphorus trichloride, to yield the final pyridyl ketone. wikipedia.orgchemicalforums.com

A more modern and highly reliable acylation strategy is the Weinreb-Nahm ketone synthesis . wikipedia.org This method is prized for its ability to prevent the common side reaction of over-addition by organometallic reagents to form tertiary alcohols. wikipedia.orgtdl.org For the synthesis of 1-(pyridin-4-yl)nonan-1-one, two primary routes are feasible:

Reaction of a 4-pyridyl organometallic reagent (such as 4-lithiopyridine (B8661376) or a 4-pyridyl Grignard reagent) with N-methoxy-N-methylnonanamide (nonanoyl Weinreb amide).

Reaction of a nonanoyl organometallic reagent (e.g., nonylmagnesium bromide) with N-methoxy-N-methylisonicotinamide (the Weinreb amide derived from pyridine-4-carboxylic acid).

The stability of the chelated tetrahedral intermediate formed in the Weinreb synthesis ensures that the reaction stops at the ketone stage. wikipedia.orgtdl.org This method tolerates a wide array of functional groups, making it a versatile tool in complex molecule synthesis. wikipedia.orgcmu.edu

Table 1: Comparison of Key Acylation Strategies

| Feature | Friedel-Crafts Acylation (via N-oxide) | Weinreb Amide Synthesis |

| Key Reactants | Pyridine-N-oxide, Nonanoyl chloride, Lewis Acid | Pyridine-4-Weinreb amide + Nonyl-organometallic OR 4-Pyridyl-organometallic + Nonanoyl-Weinreb amide |

| Key Intermediate | Acylated Pyridine-N-oxide | Stable chelated tetrahedral intermediate wikipedia.orgtdl.org |

| Number of Steps | Multiple (N-oxidation, acylation, deoxygenation) | Typically one step for the key C-C bond formation |

| Major Advantage | Uses simple, classical reagents | High selectivity for ketone, avoids over-addition, broad functional group tolerance wikipedia.orgcmu.edu |

| Major Disadvantage | Multi-step, potentially harsh deoxygenation conditions | Requires pre-formation of the Weinreb amide and an organometallic reagent |

Cross-coupling reactions are powerful tools for forging the C(sp²)-C(sp²) bond between the pyridine ring and the carbonyl carbon.

Grignard Reagents : The Grignard reaction offers a straightforward approach. organic-chemistry.orgsigmaaldrich.com A nonylmagnesium halide can be reacted with a pyridine-4-carboxaldehyde, followed by oxidation of the resulting secondary alcohol, 1-(pyridin-4-yl)nonan-1-ol, to the target ketone. e-bookshelf.de Alternatively, the Grignard reagent can add to pyridine-4-carbonitrile, which yields the ketone after hydrolytic workup. researchgate.netresearchgate.net

Negishi Coupling : This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org For the target molecule, this could involve the reaction of a 4-pyridylzinc halide (prepared from a 4-halopyridine) with nonanoyl chloride. organic-chemistry.org Organozinc reagents are often more reactive than their boronate counterparts and can exhibit excellent functional group tolerance, including ketones. wikipedia.orgnih.gov The development of solid, air-stable 2-pyridylzinc reagents has enhanced the practicality of this method, a principle that extends to 4-pyridyl analogues. organic-chemistry.orgnih.gov

Suzuki Coupling : While traditionally used for aryl-aryl bonds, the Suzuki reaction can be adapted for ketone synthesis. A palladium-catalyzed coupling of a pyridine-4-boronic acid (or its ester derivative) with nonanoyl chloride can furnish this compound. A notable variation involves using 2-pyridyl esters as coupling partners, where the nitrogen atom is believed to assist in the oxidative addition step through chelation. nih.gov

Table 2: Overview of Organometallic Coupling Strategies

| Reaction | Pyridine Partner | Nonanoyl Partner | Typical Catalyst |

| Grignard | Pyridine-4-carbonitrile | Nonylmagnesium halide | None |

| Negishi | 4-Pyridylzinc halide | Nonanoyl chloride | Pd or Ni complex wikipedia.org |

| Suzuki | Pyridine-4-boronic acid | Nonanoyl chloride | Pd complex nih.gov |

Oxidation and reduction reactions are fundamental for interconverting functional groups and are crucial in the synthesis of pyridyl ketones and their precursors.

The most direct oxidative approach to this compound is the oxidation of its corresponding secondary alcohol, 1-(pyridin-4-yl)nonan-1-ol. This precursor alcohol is readily synthesized via the addition of an n-octyl Grignard or organolithium reagent to pyridine-4-carboxaldehyde. A variety of established oxidation protocols, such as those using Swern, Dess-Martin, or chromium-based reagents, can effectively perform this transformation. An interesting oxidative umpolung (polarity reversal) strategy has been described for 2-pyridyl ketones, where a hypervalent iodine reagent mediates the α-functionalization of the ketone, showcasing advanced oxidative methods in this chemical space. acs.orgresearchgate.net

Reductive approaches are primarily relevant for the synthesis of the precursor alcohol from the ketone itself. For instance, the reduction of this compound using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would yield 1-(pyridin-4-yl)nonan-1-ol. e-bookshelf.de While this is the reverse of the final synthetic step, it is central to the asymmetric synthesis strategies discussed below.

Organometallic Coupling Reactions (e.g., Suzuki, Negishi, Grignard) for C-C Bond Formation

Advanced Synthetic Techniques and Sustainable Chemistry Principles

Modern synthetic chemistry emphasizes not only efficiency but also stereocontrol and sustainability, leading to the development of advanced catalytic systems and process technologies.

While this compound is achiral, its reduction leads to the chiral secondary alcohol, 1-(pyridin-4-yl)nonan-1-ol. The enantioselective synthesis of such chiral pyridyl alcohols is of significant interest as these motifs are present in many pharmaceuticals. rsc.org This is typically achieved through the catalytic asymmetric reduction of the ketone.

Asymmetric hydrogenation and asymmetric transfer hydrogenation are the premier methods for this transformation. chim.itthieme-connect.com These reactions utilize chiral transition-metal catalysts, often based on rhodium, ruthenium, or iridium, complexed with chiral ligands. rsc.orgthieme-connect.comacs.org By carefully selecting the catalyst and reaction conditions, one enantiomer of the alcohol can be produced with very high enantiomeric excess (ee). rsc.orgacs.org Research has demonstrated high efficiency and enantioselectivity for the reduction of various pyridyl ketones, providing a direct pathway to enantioenriched building blocks. rsc.orgacs.org

Table 3: Examples of Catalysts for Asymmetric Reduction of Pyridyl Ketones Note: Data is representative of reductions of analogous pyridyl ketones to illustrate typical performance.

| Catalyst System | Ketone Type | H₂ Source | Yield | ee (%) | Reference |

| [Rh(COD)Binapine]BF₄ | 2-Pyridyl Aryl Ketone | H₂ (gas) | >99% | >99% | acs.org |

| Ir-f-phamidol | 2-Pyridyl Alkyl Ketone | H₂ (gas) | >99% | >99% | rsc.org |

| Ru-TsDPEN | 2-Pyridyl Aryl Ketone | HCOOH/Et₃N | 95% | 98% | chim.it |

| Fe-complex | 2-Acetylpyridine | H₂ (gas) | 99% | 99% | rsc.org |

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and enhanced scalability compared to traditional batch processing. beilstein-journals.orgbeilstein-journals.orguni-muenchen.de

The synthesis of this compound, particularly via routes involving highly reactive organometallic intermediates like lithiated pyridines or Grignard reagents, is an excellent candidate for flow chemistry. researchgate.net Performing such reactions in a microreactor or a packed-bed flow system allows for precise control over reaction temperature and residence time. This minimizes the formation of side products and allows for the safe handling of otherwise hazardous reagents on a larger scale. researchgate.netmdpi.com For example, a continuous-flow setup could involve pumping a solution of 4-bromopyridine (B75155) through a column of magnesium metal to generate the Grignard reagent, which would then merge with a stream of a nonanoyl electrophile in a temperature-controlled reactor coil to produce the desired ketone continuously and efficiently. beilstein-journals.org

Catalytic Asymmetric Synthesis Considerations

Reaction Mechanism Elucidation in this compound Synthesis

A thorough understanding of the reaction mechanism is paramount for optimizing the synthesis of this compound, enabling better control over reaction rates, selectivity, and yield.

Kinetic Studies and Reaction Pathway Mapping

The synthesis of this compound typically involves the acylation of a pyridine precursor. The direct C-acylation of pyridine is challenging due to the deactivation of the ring by the electronegative nitrogen atom. The reaction pathway often begins with the nucleophilic attack of the pyridine nitrogen on the acylating agent, such as nonanoyl chloride or nonanoic anhydride. This initial step forms a highly reactive N-acylpyridinium intermediate. researchgate.net

Kinetic studies on related pyridine-catalyzed acylation reactions have provided valuable insights. For instance, the reaction of anhydrides with hydroxyl groups, catalyzed by pyridine, shows a decrease in activation energy compared to the uncatalyzed reaction. researchgate.net This is attributed to the formation of the acyl-pyridinium salt, which makes the acyl carbon more susceptible to nucleophilic attack. researchgate.net

A study on the pyridine-catalyzed acylation of phenolic compounds with various carboxylic acid anhydrides determined the activation energies (Ea) for these reactions. While this study does not involve C-acylation, the data illustrates the kinetic effect of the acyl chain length, a factor relevant to the use of a nonanoyl group.

Table: Activation Energies for Pyridine-Catalyzed Acylation of Phenol Data adapted from a study on O-acylation, presented for illustrative purposes of kinetic analysis.

| Acylating Anhydride | Activation Energy (Ea) (kJ mol⁻¹) |

| Ethanoic Anhydride | ~40 |

| Hexanoic Anhydride | ~10 |

| Source: Adapted from ResearchGate publications. researchgate.net Note: These values are for the O-acylation of wood polymers and may differ significantly for C-acylation in a homogeneous solution. |

Transition State Analysis in Key Synthetic Steps

Computational chemistry has become a powerful tool for analyzing the transition states of chemical reactions, providing a detailed picture of the bond-forming and bond-breaking processes. For the synthesis of this compound, the key step is the nucleophilic attack of pyridine on the acylating agent.

Density functional theory (DFT) calculations have been used to model the reaction between pyridine and acyl halides. rsc.org These studies reveal that the nature of the leaving group on the acylating agent (e.g., fluoride (B91410) vs. chloride) can fundamentally alter the potential energy surface of the reaction. rsc.org

When pyridine reacts with an acyl chloride (analogous to nonanoyl chloride), the reaction is proposed to proceed through a single transition state leading to the N-acylpyridinium chloride. rsc.org However, in the case of an acyl fluoride, the reaction may instead form a metastable tetrahedral intermediate. rsc.org

Table: Computational Analysis of Pyridine Acylation Intermediates

| Reactants | Species | Relative Energy (kcal mol⁻¹) | Key Feature | Reference |

| Pyridine + Acyl Chloride | Transition State | N/A | Single transition state to product. | rsc.org |

| Pyridine + Acyl Fluoride | Tetrahedral Intermediate | +3.4 | Intermediate lies above reactants. | rsc.org |

Advanced Spectroscopic and Structural Characterization of 1 Pyridin 4 Yl Nonan 1 One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) nuclei within the 1-(Pyridin-4-yl)nonan-1-one molecule can be achieved.

1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC) for Definitive Structural Assignment

The ¹H NMR spectrum provides initial insights into the proton environments within the molecule. The aromatic protons of the pyridine (B92270) ring typically appear as distinct multiplets in the downfield region, while the aliphatic protons of the nonanoyl chain resonate in the upfield region. The integration of these signals offers a ratio of the number of protons in each unique environment. savemyexams.com

The ¹³C NMR spectrum complements the ¹H data by revealing the number of distinct carbon environments. libretexts.org The carbonyl carbon of the ketone is characteristically found in the highly deshielded region of the spectrum. The carbon atoms of the pyridine ring also appear at lower fields compared to the aliphatic carbons of the long alkyl chain.

To definitively connect the proton and carbon signals and establish the molecular framework, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It is invaluable for tracing the connectivity of the protons along the nonanoyl chain and within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu HMBC is crucial for connecting the nonanoyl chain to the pyridine ring by showing correlations between the protons on the alpha-carbon of the chain and the carbons of the pyridine ring, including the carbonyl carbon.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on established chemical shift ranges for similar structural motifs. savemyexams.comlibretexts.orgrsc.org

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine H-2, H-6 | ~8.7 | ~150 |

| Pyridine H-3, H-5 | ~7.8 | ~121 |

| Pyridine C-4 | - | ~144 |

| Carbonyl C=O | - | ~200 |

| α-CH₂ | ~3.0 | ~44 |

| β-CH₂ | ~1.7 | ~25 |

| (CH₂)₆ | ~1.3 | ~23-32 |

| Terminal CH₃ | ~0.9 | ~14 |

Variable Temperature NMR for Conformational Dynamics of this compound

Variable temperature (VT) NMR studies can provide valuable information about the conformational dynamics of this compound. nih.govnih.gov The rotation around the single bond connecting the carbonyl group and the pyridine ring, as well as the conformational flexibility of the long alkyl chain, can be investigated by monitoring changes in the NMR spectrum as a function of temperature. doi.org At lower temperatures, the rate of conformational exchange may slow down sufficiently to allow for the observation of distinct signals for different conformers. This can provide insights into the rotational barriers and the relative populations of different conformational states. researchgate.net

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase, including both crystalline and amorphous forms. mdpi.com For this compound, ¹³C and ¹⁵N ssNMR could provide information on molecular packing, polymorphism, and intermolecular interactions in the solid state. fu-berlin.deacs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. mdpi.comfu-berlin.de The chemical shifts observed in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions, providing a more detailed picture of the molecule's structure in its solid form. acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The fragmentation patterns observed in the mass spectrum offer a roadmap to the molecule's structure.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Mechanisms

Different ionization techniques can induce distinct fragmentation pathways, yielding complementary structural information.

Electron Ionization (EI): This is a high-energy ionization technique that often leads to extensive fragmentation. uni-saarland.de For this compound, characteristic fragmentation would likely involve cleavage of the C-C bonds within the alkyl chain and cleavage at the carbonyl group. The McLafferty rearrangement is a common fragmentation pathway for ketones with a sufficiently long alkyl chain, which would result in the loss of a neutral alkene molecule.

Electrospray Ionization (ESI): This is a softer ionization method that typically produces a protonated molecule [M+H]⁺. ddtjournal.comacs.org Fragmentation is then induced through collision-induced dissociation (CID). For pyridinyl compounds, the pyridine nitrogen is a likely site of protonation. nih.gov The fragmentation of the protonated molecule can provide information about the connectivity of the molecule.

Tandem Mass Spectrometry (MS/MS) for Elucidating Molecular Architecture

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing the fragmentation of a selected precursor ion. ddtjournal.comacs.org In an MS/MS experiment, the molecular ion (or a protonated molecule in the case of ESI) of this compound is isolated and then subjected to fragmentation. The resulting product ions are then analyzed. This process allows for the systematic deconstruction of the molecule, providing clear evidence for the connectivity of the pyridine ring, the carbonyl group, and the nonanoyl chain. The fragmentation patterns can help to confirm the position of the acyl group on the pyridine ring.

A hypothetical fragmentation table for this compound is presented below:

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Plausible Neutral Loss/Fragment Structure |

| EI | [C₁₄H₂₁NO]⁺˙ | Varies | Cleavage of the alkyl chain, McLafferty rearrangement |

| ESI | [C₁₄H₂₁NO + H]⁺ | Varies | Loss of neutral molecules from the protonated species |

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and structural characterization of the specific compound this compound is not publicly available.

Therefore, it is not possible to generate an article with detailed research findings and data tables for the requested sections and subsections. Providing scientifically accurate content for the following outline points requires specific published experimental results, which could not be located:

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Intermolecular Interactions

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties of this compound

To generate the requested article would require inventing data, which would be scientifically inaccurate and misleading. While general principles of spectroscopy allow for prediction of where certain functional groups might absorb (e.g., a carbonyl C=O stretch is expected between 1680–1750 cm⁻¹ in an IR spectrum), these are not substitutes for experimental data on the specific molecule. chemguide.co.uklibretexts.org

Without access to peer-reviewed studies detailing the synthesis and characterization of this compound, the creation of an authoritative and factual article as specified is not feasible.

Analysis of Electronic Transitions and Chromophoric Behavior

The electronic absorption properties of this compound are dictated by the chromophores present in its structure: the pyridine ring and the carbonyl group (C=O). The interaction of ultraviolet (UV) and visible light with the molecule induces the promotion of electrons from lower-energy molecular orbitals to higher-energy, unoccupied orbitals. researchgate.net The primary electronic transitions expected for this molecule are the n→π* (non-bonding to pi-antibonding) and π→π* (pi-bonding to pi-antibonding) transitions. ethz.ch

The carbonyl group is characterized by a weak absorption band at a longer wavelength (typically in the 270-300 nm region) corresponding to the n→π* transition. This transition involves the excitation of a non-bonding electron from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the C=O double bond. beilstein-journals.org This transition is formally forbidden by symmetry rules, which accounts for its low molar absorptivity (ε).

The pyridine ring, an aromatic heterocycle, gives rise to more intense π→π* transitions, which are analogous to those seen in benzene (B151609). These transitions typically occur at shorter wavelengths (below 270 nm) and have significantly higher molar absorptivity. For the parent pyridine molecule, absorption maxima are observed around 254-257 nm, which are attributed to a combination of n→π* and π→π* electronic transitions. researchgate.net In this compound, the conjugation of the carbonyl group with the pyridine ring (forming a 4-acylpyridine system) influences the precise energies of these transitions. The n→π* transition of the ketone and the π→π* transitions of the pyridine ring are the dominant features in its UV spectrum.

Table 1: Expected Electronic Transitions for this compound This table is based on theoretical principles and data from analogous compounds, as specific experimental values for this compound are not widely reported.

| Transition Type | Associated Chromophore(s) | Expected Wavelength Region (nm) | Relative Intensity (ε) |

|---|---|---|---|

| n→π* | Carbonyl Group (C=O) | ~280 - 320 | Low |

| π→π* | Pyridine Ring, C=O | ~240 - 270 | High |

Quantum Yield and Lifetime Studies

The photoluminescence characteristics of a molecule, specifically its fluorescence quantum yield (Φ_F) and excited-state lifetime (τ), provide insight into the fate of the molecule after absorbing light. Specific experimental data for the quantum yield and lifetime of this compound are not extensively documented in scientific literature. However, the behavior can be inferred from studies on analogous pyridyl ketones. uclan.ac.ukresearchgate.net

Aryl ketones, including pyridyl ketones, often exhibit very low fluorescence quantum yields at room temperature. uclan.ac.uk This is because the initially populated lowest excited singlet state, S₁(n,π), can efficiently undergo intersystem crossing (ISC) to a nearby triplet state, T₁(n,π). beilstein-journals.org This non-radiative pathway effectively outcompetes fluorescence emission, resulting in a significantly diminished quantum yield, often on the order of 0.001 for related compounds. uclan.ac.uk

Consequently, the fluorescence lifetime, which is the average time the molecule spends in the excited singlet state before returning to the ground state, is expected to be very short, potentially in the picosecond to low nanosecond range. uclan.ac.uk While fluorescence is weak, phosphorescence—emission from the triplet state—may be observable for this class of compounds, particularly in rigid matrices at low temperatures (e.g., 77 K) where non-radiative decay processes are minimized. uclan.ac.uk

The photophysical properties are also highly sensitive to the molecular environment. The polarity of the solvent can modulate the relative energy levels of the n,π* and π,π* excited states, thereby influencing the rates of radiative and non-radiative decay and altering both quantum yield and lifetime. researchgate.net

Table 2: Typical Photophysical Properties for Alkyl Pyridinyl Ketones This table presents illustrative values based on the general behavior of this class of compounds, as specific experimental data for this compound are not widely reported.

| Property | Expected Value/Behavior | Influencing Factors |

|---|---|---|

| Fluorescence Quantum Yield (Φ_F) | Very low at room temp. (e.g., < 0.01) | Efficient intersystem crossing, solvent polarity |

| Fluorescence Lifetime (τ_F) | Very short at room temp. (e.g., < 5 ns) | High rate of non-radiative decay |

| Phosphorescence | Potentially observable at low temperature (77 K) | Suppression of vibrational relaxation |

| Triplet State Lifetime (τ_T) | Microsecond to millisecond range (at 77 K) | Solvent, temperature, quenchers (e.g., O₂) |

Theoretical and Computational Chemistry Investigations of 1 Pyridin 4 Yl Nonan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic world of molecules. These methods can predict a variety of molecular properties, from the distribution of electrons to the energies of molecular orbitals, which are crucial for understanding reactivity.

Density Functional Theory (DFT) Studies on HOMO-LUMO Gaps, Atomic Charges, and Electrostatic Potentials

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the properties of molecules like 1-(Pyridin-4-yl)nonan-1-one.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the pyridine (B92270) ring and the carbonyl group would be expected to influence these orbital energies significantly.

Atomic charges describe the distribution of electron density among the atoms in a molecule. This information is vital for understanding intermolecular interactions. In this compound, the nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group are expected to carry partial negative charges, making them sites for electrophilic attack. Conversely, the carbon atom of the carbonyl group and the carbon atoms of the pyridine ring adjacent to the nitrogen would likely exhibit partial positive charges.

Electrostatic potential maps provide a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting how a molecule will interact with other molecules and ions.

Illustrative DFT Calculation Results for this compound

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Energy Calculations

While DFT is a widely used and versatile method, ab initio and post-Hartree-Fock methods provide a pathway to even higher accuracy in energy calculations, albeit at a greater computational cost. These methods, which include techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters. icm.edu.pl

For a molecule like this compound, these high-accuracy calculations can provide benchmark values for its thermochemical properties, such as its heat of formation and bond energies. This level of precision is crucial for developing accurate models of chemical reactions involving this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis of this compound

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor).

For this compound, the MEP surface would be expected to show a region of strong negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, identifying them as likely sites for protonation or interaction with electrophiles. Conversely, regions of positive potential would be anticipated around the hydrogen atoms of the pyridine ring and the aliphatic chain, as well as the carbonyl carbon, indicating their susceptibility to nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static; it can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Molecular Dynamics (MD) Simulations for Exploring Conformational Space

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com By simulating the interactions between atoms, MD can explore the vast conformational space of a molecule like this compound. These simulations can reveal the preferred conformations, the flexibility of the molecule, and the dynamics of its structural changes. The long nonanoyl chain, in particular, can adopt numerous conformations, and MD simulations can help to understand how these conformations are influenced by the pyridine head group and by the surrounding environment, such as a solvent.

Conformational Isomerism and Steric Hindrance within the Compound

The rotation around the single bond connecting the carbonyl group to the pyridine ring, as well as the numerous single bonds within the nonanoyl chain, gives rise to conformational isomerism in this compound. The relative orientation of the pyridine ring and the carbonyl group is a key conformational feature. Steric hindrance between the hydrogen atoms on the pyridine ring and the adjacent methylene (B1212753) group of the nonanoyl chain will influence the preferred dihedral angle.

Furthermore, the long aliphatic chain can fold in various ways, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers. The interplay between torsional strain and non-bonded interactions, such as van der Waals forces, will determine the relative energies of these conformers. Understanding the conformational preferences is essential as different conformers can exhibit different chemical and physical properties.

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting spectroscopic parameters, offering insights that can significantly aid in the interpretation of experimental data. mdpi.com These calculations are instrumental in assigning spectral features and confirming molecular structures. mdpi.com

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a well-established practice for structural elucidation. mdpi.com DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method, can provide highly accurate predictions of both ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net

The accuracy of these predictions is contingent on the judicious selection of a density functional and a basis set. mdpi.com Benchmark studies have evaluated numerous functionals (such as B3LYP, PBE0, ωB97X-D) and basis sets (e.g., 6-311++G(2d,p), def2-SVP, TZVP) to determine the optimal combinations for specific classes of molecules. mdpi.comnih.gov For instance, studies have shown that for ¹H and ¹³C chemical shift predictions, methodologies like WP04/6-311++G(2d,p) and ωB97X-D/def2-SVP, respectively, when paired with a solvent model like the Polarizable Continuum Model (PCM), yield high accuracy. mdpi.com

For this compound, a DFT calculation would begin with the optimization of its molecular geometry. Following this, the magnetic shielding constants for each nucleus would be computed. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). A strong linear correlation between calculated and experimental shifts provides confidence in the structural assignment. mdpi.com

Below is a hypothetical table illustrating the kind of data that would be generated from such a calculation for this compound.

Table 1: Hypothetical DFT-Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Calculations performed at the GIAO/ωB97X-D/def2-SVP level with PCM solvent model (CDCl₃).

| Atom Position (Pyridine Ring) | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

|---|---|---|

| C2, C6 (α to N) | 8.75 | 150.8 |

| C3, C5 (β to N) | 7.70 | 121.5 |

| C4 (γ to C=O) | - | 144.2 |

| C=O (Carbonyl) | - | 199.5 |

| Atom Position (Nonyl Chain) | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

| α-CH₂ | 2.98 | 38.4 |

| β-CH₂ | 1.75 | 24.5 |

| γ-CH₂ | 1.30 | 29.6 |

| δ-CH₂ | 1.28 | 29.4 |

| ε-CH₂ | 1.28 | 29.3 |

| ζ-CH₂ | 1.28 | 31.9 |

| η-CH₂ | 1.26 | 22.7 |

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Note: As per the user's outline, this section is numbered 4.4.2. It logically follows as 4.3.2.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. However, assigning specific absorption bands in the experimental spectra of complex molecules can be challenging. nih.gov DFT calculations are exceptionally useful for computing harmonic vibrational frequencies, which, despite systematic overestimation, can be scaled to match experimental data closely. researchgate.net

The simulation process involves optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to atomic displacements. The resulting vibrational frequencies and their corresponding intensities (IR) and activities (Raman) can be plotted to generate a theoretical spectrum. arxiv.org This simulated spectrum allows for a detailed and reliable assignment of the experimental vibrational bands. nih.govarxiv.org For this compound, key vibrational modes would include the C=O stretch of the ketone, various stretching and bending modes of the pyridine ring, and the characteristic C-H stretches of the alkyl chain.

Table 2: Hypothetical Simulated Vibrational Frequencies for Key Modes of this compound Calculations performed at the DFT/B3LYP/6-311+G(d,p) level.

| Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3050-3080 | Aromatic C-H Stretch (Pyridine) |

| 2850-2960 | Aliphatic C-H Stretch (Nonyl Chain) |

| 1695 | C=O Stretch (Ketone) |

| 1595 | C=C/C=N Ring Stretch (Pyridine) |

| 1410 | CH₂ Scissoring (Nonyl Chain) |

| 1220 | In-plane C-H Bending (Pyridine) |

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

DFT-Calculated NMR Chemical Shifts and Coupling Constants

Theoretical Models for Molecular Interactions and Recognition

Understanding how a molecule like this compound interacts with its environment, particularly with biological macromolecules like proteins, is a cornerstone of medicinal chemistry and materials science. Computational chemistry provides essential models to simulate and analyze these interactions. hitgen.com

Computational drug design and molecular modeling are broadly categorized into ligand-based and structure-based approaches. hitgen.com

Structure-Based Approaches: When the three-dimensional structure of a biological target (e.g., a protein or enzyme) is known, structure-based methods like molecular docking can be employed. acs.org In this approach, the this compound molecule would be computationally "docked" into the binding site of a receptor. A scoring function then estimates the binding affinity and predicts the most likely binding pose, revealing key interactions such as hydrogen bonds and hydrophobic contacts. acs.org Physics-based methods like Free Energy Perturbation (FEP+) can further refine these predictions to provide highly accurate binding affinities. acs.org

Ligand-Based Approaches: In the absence of a known receptor structure, ligand-based methods are utilized. hitgen.com These approaches rely on the principle that molecules with similar structures or properties often exhibit similar biological activities. If a set of molecules known to bind to a target is available, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. This compound could then be evaluated against this pharmacophore to predict its potential activity. hitgen.comchemrxiv.org

Non-covalent interactions govern how molecules recognize and bind to each other. For this compound, the most significant of these are hydrogen bonding and π-stacking.

Hydrogen Bonding: The nitrogen atom in the pyridine ring of this compound is a lone-pair donor and can act as a hydrogen bond acceptor. The carbonyl oxygen is also a potent hydrogen bond acceptor. These interactions are crucial in determining the molecule's conformation and its binding to biological targets. nih.gov

Pi-Stacking: The electron-deficient pyridine ring is capable of engaging in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein. researchgate.netmdpi.com These interactions, where the aromatic rings stack like pancakes (face-to-face) or in a T-shaped orientation (edge-to-face), contribute significantly to binding affinity and stability. researchgate.netresearchgate.net

Molecular dynamics (MD) simulations are a powerful tool for studying these interactions in a dynamic, simulated environment. In an MD simulation, the forces on each atom are calculated over time, allowing the observation of the molecule's movement, conformational changes, and its interactions with surrounding molecules (like water or a protein) on a nanosecond to microsecond timescale. researchgate.net

Table 3: Potential Non-Covalent Interactions for this compound

| Interaction Type | Potential Site on Molecule | Potential Partner in a Biological System |

|---|---|---|

| Hydrogen Bond Acceptor | Pyridine Nitrogen | -OH (Ser, Thr, Tyr), -NH (Backbone, Asn, Gln) |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | -OH (Ser, Thr, Tyr), -NH (Backbone, Asn, Gln) |

| π-π Stacking | Pyridine Ring | Aromatic side chains (Phe, Tyr, Trp) |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethylsilane (TMS) |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Serine |

| Threonine |

| Asparagine |

| Glutamine |

| Valine |

| Leucine |

| Isoleucine |

The requested article focusing on the chemical compound “this compound” could not be generated.

Therefore, without sufficient scientific findings, it is not possible to create a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements.

Chemical Reactivity and Transformation Mechanisms of 1 Pyridin 4 Yl Nonan 1 One

Reactions at the Pyridine (B92270) Nitrogen and Ring System

Hydrogenation and Reduction of the Pyridine Nucleus

The pyridine ring of 1-(Pyridin-4-yl)nonan-1-one is susceptible to hydrogenation, a process that saturates the aromatic ring to yield a piperidine (B6355638) derivative. This transformation typically requires the use of catalysts and a source of hydrogen.

The reduction of the pyridine nucleus can be achieved under various conditions, often employing heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2). acs.org The choice of catalyst and reaction parameters, such as hydrogen pressure and temperature, can influence the selectivity and efficiency of the reduction. For instance, the hydrogenation of pyridines can be carried out under mild conditions using a Pd-C catalyst. researchgate.net In some cases, the reduction of the pyridine ring can precede the reduction of the ketone functionality. unh.edu

A mild method for the reduction of pyridine N-oxides to piperidines utilizes ammonium (B1175870) formate (B1220265) with palladium on carbon, avoiding harsh reagents and strong acids. organic-chemistry.org While this method is generally effective for a range of substituted pyridines, certain functional groups can be affected. organic-chemistry.org For example, 4-cyano groups may be reduced to alkylamines. organic-chemistry.org

The electrochemical reduction of pyridinium (B92312) salts has also been demonstrated as a viable method for producing the corresponding saturated heterocycles. researchgate.net The efficiency of such electrochemical processes can be influenced by factors like the electrode material and the electrolyte used. researchgate.net

| Catalyst | Hydrogen Source | Conditions | Product | Citation |

| Palladium on Carbon (Pd/C) | H₂ gas | Mild temperature and pressure | Piperidine derivative | researchgate.net |

| Platinum Oxide (PtO₂) | H₂ gas | Varies | Piperidine derivative | acs.org |

| Palladium on Carbon (Pd/C) | Ammonium formate | Methanolic solution, room temperature or reflux | Piperidine derivative | organic-chemistry.org |

| Rhodium complex | Transfer hydrogenation | Varies | Tetrahydropyridine/Piperidine | acs.org |

Functionalization of the Nonane (B91170) Alkyl Chain

The long alkyl chain of this compound provides opportunities for various functionalization reactions, allowing for the introduction of new chemical moieties.

Radical Reactions and Halogenation

The nonane chain can undergo radical-mediated reactions. The generation of alkyl radicals can be initiated by various methods, including the use of radical initiators like AIBN (azobisisobutyronitrile). libretexts.org These radical intermediates can then participate in a variety of transformations. For instance, radical cyclization reactions can lead to the formation of new ring systems. libretexts.orgacs.org

Halogenation of the alkyl chain can be achieved through several methods. Decarboxylative halogenation of carboxylic acids provides a route to organic halides. acs.org Another approach involves the use of N-halosuccinimides, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a catalyst or light, to introduce bromine or chlorine atoms at specific positions on an alkyl chain. researchgate.netresearchgate.net The regioselectivity of these reactions can be influenced by the reaction conditions and the substrate's structure.

Terminal Functional Group Interconversions

The terminal methyl group of the nonane chain, or other functional groups introduced along the chain, can be interconverted to other functionalities. solubilityofthings.com These transformations are a cornerstone of organic synthesis, allowing for the strategic modification of molecules. solubilityofthings.com

Common interconversions include the oxidation of a terminal methyl group to a carboxylic acid, which can then be converted to esters, amides, or other derivatives. solubilityofthings.com Alcohols can be converted to alkyl halides using reagents like thionyl chloride or phosphorus tribromide, and these halides can then undergo nucleophilic substitution reactions to introduce a wide range of functional groups. ub.eduvanderbilt.edu The conversion of alcohols to sulfonate esters, such as tosylates or mesylates, creates excellent leaving groups for substitution reactions. ub.edu

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Citation |

| Alcohol | Thionyl chloride (SOCl₂) | Alkyl chloride | ub.edu |

| Alcohol | p-Toluenesulfonyl chloride (TsCl), pyridine | Tosylate | ub.edu |

| Alkyl Halide | Sodium azide (B81097) (NaN₃) | Azide | researchgate.net |

| Carboxylic Acid | Thionyl chloride (SOCl₂), then an amine | Amide | nih.gov |

| Ketone | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol | researchgate.net |

Photochemical and Electrochemical Reactivity of this compound

The presence of both a pyridine ring and a ketone carbonyl group imparts specific photochemical and electrochemical properties to this compound.

Photoinduced Reactions and Mechanisms

Pyridyl ketones can undergo a variety of photoinduced reactions. researchgate.netrsc.org Upon absorption of light, the molecule can be promoted to an excited state, which can then undergo transformations not readily achievable under thermal conditions. For example, photoinduced C-H functionalization of pyridines has been demonstrated using N-functionalized pyridinium salts, which can act as radical precursors under visible light. researchgate.net

The photocyclization of pyridyl phenyl ketones has been studied, revealing mechanisms that can lead to the formation of new ring structures. acs.org The photoreactivity is often influenced by the solvent and the presence of acids or other reagents. acs.org In some cases, photo-induced reactions of ketones can be initiated through an energy transfer process using a photosensitizer. nsf.gov The formation of radical intermediates is a common feature in many of these photochemical pathways. rsc.org

Electrochemical Reduction/Oxidation Potentials

The electrochemical behavior of pyridyl ketones is characterized by their reduction and oxidation potentials, which determine the ease with which they can accept or donate electrons. The ketone group can be electrochemically reduced to an alcohol. researchgate.netresearchgate.net This reduction often proceeds in a stepwise manner, with the initial step being a reversible one-electron reduction to form a radical anion. ignited.in The pH of the medium can significantly influence the course of the reduction, with basic conditions generally favoring the formation of the alcohol. ignited.in

The pyridine ring itself is electrochemically active. The adsorption geometry of the molecule on the electrode surface plays a crucial role in its electrochemical reactivity. nih.gov For 4-substituted pyridyl ketones, the strong interaction of the nitrogen atom with the electrode can lead to a vertical adsorption mode, which may inhibit the reduction of the carbonyl group. nih.gov

The oxidation potential of related ketone systems has been studied, providing insight into the energy required to remove an electron from the molecule. nih.gov The electrochemical properties of pyridyl ketones can be harnessed in electrocatalytic processes, for example, in the reduction of carbon dioxide. researchgate.netmdpi.com

| Compound/System | Technique | Potential (V vs. reference) | Process | Citation |

| Di-2-pyridyl ketone complex | Cyclic Voltammetry | Varies with complex | Reduction/Oxidation of complex | researchgate.netmdpi.com |

| 4-Acetylpyridine | Electrochemistry | - | Inhibited hydrogenation on Pt surfaces | nih.gov |

| Silyl bis-enol ethers of ketones | Cyclic Voltammetry | ~+1.45 V vs SCE | Oxidation | nih.gov |

Advanced Research Directions and Applications of 1 Pyridin 4 Yl Nonan 1 One in Academic Contexts

Role as a Synthetic Intermediate for Complex Molecular Architectures

The unique combination of functional groups in 1-(Pyridin-4-yl)nonan-1-one makes it an excellent starting material or building block for the synthesis of more intricate molecules. Its reactivity can be harnessed to construct a wide array of complex organic structures.

Pyridyl ketones are well-established precursors for the synthesis of various nitrogen-containing heterocyclic systems. nih.govnih.gov The presence of the ketone functionality adjacent to the pyridine (B92270) ring allows for a multitude of cyclization reactions. For instance, the ketone can undergo condensation reactions, such as the Claisen-Schmidt condensation, with aldehydes to form α,β-unsaturated ketones. nih.govopenmedicinalchemistryjournal.com These intermediates are pivotal in synthesizing fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. nih.gov

A plausible synthetic pathway could involve the reaction of this compound with reagents like urea, thiourea, or guanidine (B92328) following an initial condensation step, leading to the formation of pyrimidine-fused heterocycles. openmedicinalchemistryjournal.com Furthermore, the classical Hantzsch pyridine synthesis, which utilizes 1,3-dicarbonyl compounds, highlights the fundamental role of ketone derivatives in building substituted pyridine rings, which are core structures in numerous pharmaceuticals and natural products. beilstein-journals.org The long nonyl chain introduces significant lipophilicity, making this compound a suitable precursor for creating analogs of natural products that possess long alkyl chains, potentially influencing their membrane permeability and biological targets.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Precursor Reaction Type | Reagent(s) | Resulting Heterocyclic Core |

| Claisen-Schmidt Condensation followed by Cyclization | Aromatic Aldehyde, then Urea/Thiourea | Pyridopyrimidine |

| Reaction with Hydrazine Derivatives | Hydrazine, Substituted Hydrazines | Pyridyl-pyrazole |

| Gewald Reaction | Active Cyanomethylene Reagent, Sulfur | Substituted Thiophene |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Chlorinated Pyridyl-alkene |

The structure of this compound is amenable to incorporation into larger macromolecular structures. The pyridine nitrogen atom can act as a powerful ligand for coordinating with metal ions. This property allows for its use in coordination-driven self-assembly to form discrete metallacycles or extended coordination polymers. mdpi.com By reacting with suitable metal precursors, such as platinum or palladium complexes, it can form well-defined supramolecular architectures where the nonyl chains decorate the exterior, influencing the assembly's solubility and phase behavior. mdpi.comacs.org

Additionally, the molecule possesses features conducive to forming non-covalent supramolecular polymers. The pyridine ring can engage in π-π stacking interactions, while the ketone's carbonyl group can act as a hydrogen bond acceptor. acs.org These non-covalent interactions, combined with the hydrophobic effects of the long alkyl chain, can drive the self-assembly of the molecule into ordered structures like nanofibers or gels in appropriate solvents. chinesechemsoc.org Such materials are of great interest for applications in sensing, catalysis, and soft matter.

Precursor to Nitrogen-Containing Heterocycles and Natural Product Analogs

Development of Structure-Reactivity Relationships for Analogous Compounds

Understanding the relationship between a molecule's structure and its chemical or biological activity is a cornerstone of modern chemistry. Pyridyl ketones serve as an excellent model system for such investigations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties. mdpi.com The primary goal is to predict the activity of new compounds based on calculated molecular descriptors, thereby guiding the design of more effective molecules. ukim.mk

For a class of compounds like pyridyl ketones, a QSAR/QSPR study would involve several key steps:

Data Set Compilation : A series of analogous pyridyl ketones with measured biological activity (e.g., enzyme inhibition) or a physical property (e.g., boiling point) is assembled.

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical. ukim.mk

Model Development : Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates a subset of descriptors with the observed activity. researchgate.net

Validation : The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques to ensure its reliability. scirp.org

Table 2: Representative Molecular Descriptors for QSAR/QSPR of Pyridyl Ketones

| Descriptor Class | Example Descriptor | Property Encoded | Relevance to this compound |

| Constitutional | Molecular Weight (MW) | Size of the molecule | Directly related to the overall structure |

| Topological | Wiener Index | Molecular branching and compactness | Changes with isomerization of the alkyl chain |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophobicity | Dominated by the long nonyl chain |

| Electronic | Dipole Moment | Polarity and charge distribution | Influenced by the pyridine N and carbonyl O |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability | Relates to reactivity in chemical reactions |

The design of new pyridyl ketone derivatives is often guided by the goal of optimizing a specific property, such as therapeutic efficacy or material function. researchgate.netacs.org Several strategies can be employed to systematically modify the structure of this compound.

Modification of the Alkyl Chain : Altering the length, branching, or introducing unsaturation into the nonyl chain can fine-tune the molecule's lipophilicity. This is a critical parameter for drug candidates as it affects absorption, distribution, metabolism, and excretion (ADME) properties.

Substitution on the Pyridine Ring : Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can modulate the pKa of the pyridine nitrogen and the electronic character of the entire molecule. mdpi.com This can enhance binding to biological targets or alter its coordination properties in materials.

Functionalization of the Ketone : The ketone group itself can be chemically modified. For example, reduction to a secondary alcohol introduces a hydrogen bond donor, while conversion to an oxime or hydrazone can provide additional points for interaction or further chemical elaboration. ukim.mk

Molecular Hybridization : This strategy involves combining the pyridyl ketone scaffold with another known pharmacophore or functional moiety to create a hybrid molecule with potentially synergistic or novel properties. nih.govacs.org

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling Principles

Exploration in Analytical Chemistry and Sensor Technology

Recent research has shown that structurally related 4-substituted pyridine derivatives, such as 4-(pyrrol-1-yl)pyridine, can form supramolecular aggregates in aqueous solutions. mdpi.com These aggregates can selectively sense anions like nitrite (B80452) through a mechanism that involves changes in the aggregated state, which can be detected by techniques like dynamic light scattering or even by the naked eye. mdpi.com Given its amphiphilic nature, with a polar pyridyl ketone head and a long nonpolar tail, this compound is expected to form similar aggregates (e.g., micelles or vesicles) in aqueous environments. The interaction of these aggregates with target analytes could perturb their structure, size, or surface properties, leading to a detectable signal.

Furthermore, the pyridine moiety can be integrated into chemiresistor or electrochemical sensor platforms. mdpi.com Adsorption of the molecule onto a semiconductor surface could create a sensor where the binding of volatile organic compounds (VOCs) or other analytes to the pyridine or ketone group alters the material's conductivity, providing a measurable electronic signal. mdpi.com

Chemosensor and Biosensor Design Principles

The development of chemosensors and biosensors is a rapidly growing field focused on creating devices that can detect specific chemical or biological analytes. The design of these sensors often relies on molecules that can selectively interact with the target analyte and produce a measurable signal. The structure of this compound incorporates features that are highly relevant to sensor design.

Chemosensors: The pyridine nitrogen atom in the molecule possesses a lone pair of electrons, making it a potential binding site for metal ions. Research has shown that pyridine-based compounds can act as selective fluorescent probes for various metal ions, such as Pb²⁺. nih.gov The binding of a metal ion to the pyridine ring can alter the electronic properties of the molecule, leading to a change in its fluorescence or color, which can be detected and quantified. The long alkyl chain of this compound could be modified to fine-tune its solubility in different media and to anchor the molecule to surfaces or within polymer matrices, a common strategy in the fabrication of sensor devices. The principle relies on a specific biochemical reaction for the detection of chemical compounds through various signals. nih.gov Fluorometric and colorimetric chemosensors, in particular, have gained attention due to their specificity, cost-effectiveness, and potential for naked-eye detection. bohrium.com

Biosensors: In biosensing, which involves the detection of biological molecules, the lipophilic nonan-1-one chain could facilitate the molecule's incorporation into lipid bilayers, mimicking cell membranes. This is a key principle in designing sensors that can probe biological environments or detect analytes that interact with cell surfaces. nih.gov Nanotechnology-enabled biosensors, for instance, utilize materials that enhance signal detection, and molecules like this compound could be functionalized onto nanoparticles to create highly sensitive and specific detection platforms. nih.gov The fundamental components of a biosensor include a bioreceptor (e.g., enzyme, antibody, nucleic acid), a transducer, and a signal processor. The pyridine moiety could be functionalized to attach to specific bioreceptors, creating a targeted biosensor.

| Sensor Component | Potential Role of this compound | Design Principle |

| Recognition Element | The pyridine ring can act as a binding site for metal ions or be functionalized to attach to bioreceptors. | Selective binding induces a conformational or electronic change. |

| Transducer Interface | The long alkyl chain can anchor the molecule to sensor surfaces, nanoparticles, or lipid membranes. | Modulates solubility and facilitates interaction with the sensing environment. |

| Signal Generation | Binding events at the pyridine ring can alter the molecule's photophysical properties (fluorescence, color). | The change in signal is proportional to the analyte concentration. |

Chromatographic Separation and Detection Method Development

Chromatography is a cornerstone analytical technique used to separate, identify, and quantify components in a mixture. khanacademy.org The development of robust chromatographic methods is essential in chemical synthesis, quality control, and various research applications. The physicochemical properties of this compound dictate the strategies for its separation and detection.

High-Performance Liquid Chromatography (HPLC): Given its molecular structure, which includes a polar pyridine head and a nonpolar alkyl chain, reversed-phase HPLC (RP-HPLC) would be a primary method for the separation and analysis of this compound. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of this compound would be influenced by the composition of the mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.govnih.gov The basic pyridine nitrogen means that the pH of the mobile phase would be a critical parameter, affecting the compound's ionization state and, consequently, its retention time. Detection could be readily achieved using a UV detector, as the pyridine ring absorbs UV light.

Gas Chromatography (GC): Gas chromatography is suitable for volatile and thermally stable compounds. libretexts.org Due to its relatively high molecular weight and boiling point, this compound would likely require high temperatures for GC analysis. The use of a heated injection port would be necessary to ensure flash volatilization of the sample. libretexts.org Coupling GC with a mass spectrometer (GC-MS) would provide a powerful tool for both separation and structural identification, based on the compound's retention time and mass fragmentation pattern. This technique is widely used for the detection of volatile organic compounds in complex matrices. researchgate.netmdpi.com

| Chromatographic Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detection Method | Key Separation Principle |

| Reversed-Phase HPLC | Octadecylsilane (C18) | Acetonitrile/Water | UV-Vis, MS | Partitioning based on polarity. |

| Normal-Phase HPLC | Silica | Hexane/Ethyl Acetate | UV-Vis, MS | Adsorption based on polar interactions. |

| Gas Chromatography | Polydimethylsiloxane (DB-1) | Inert Gas (Helium, Nitrogen) | FID, MS | Partitioning based on volatility and boiling point. |

Interdisciplinary Research Synergies Involving this compound

The study of this compound is not confined to a single discipline but fosters synergies between different fields of chemistry, including fundamental organic chemistry and modern computational chemistry.

Contribution to Fundamental Organic Chemistry Principles

The structure and synthesis of this compound serve as a practical example for several fundamental principles of organic chemistry.

Functional Groups: The molecule incorporates two key functional groups: a ketone and a heteroaromatic amine (the pyridine ring). The chemical reactivity of the compound is dictated by the interplay of these groups. The ketone can undergo nucleophilic addition at the carbonyl carbon, while the pyridine ring can undergo electrophilic substitution (with difficulty) or reactions at the nitrogen atom. ncert.nic.in

Heterocyclic Chemistry: As a pyridine derivative, it is a model compound for studying the chemistry of six-membered aromatic heterocycles. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack compared to benzene (B151609) but activates it towards nucleophilic substitution.

Synthesis: The synthesis of this compound, for instance, via a Friedel-Crafts acylation or by the oxidation of a corresponding secondary alcohol, illustrates key reaction mechanisms and synthetic strategies. Its preparation can be part of exploring reaction pathways and optimizing conditions, which are central themes in organic synthesis. google.com

Isomerism: The compound has several structural isomers, such as 1-(pyridin-2-yl)nonan-1-one and 1-(pyridin-3-yl)nonan-1-one, which would exhibit different physical and chemical properties due to the different position of the nitrogen atom in the ring. scribd.com Studying these isomers provides insight into how electronic and steric effects influence reactivity and intermolecular interactions.

Integration into Computational Chemistry Method Development

Computational chemistry provides powerful tools for predicting and understanding molecular properties and reactivity, reducing the need for time- and resource-intensive experiments. schrodinger.comresearchgate.net this compound can serve as a valuable model system for applying and developing computational methods.

Geometry Optimization and Property Prediction: Using methods like Density Functional Theory (DFT) or semi-empirical methods (like RM1), researchers can calculate the molecule's lowest energy conformation, bond lengths, bond angles, and electronic properties (e.g., dipole moment, electrostatic potential). nih.govscielo.br These calculated properties can be compared with experimental data to validate and refine computational models. The accuracy of methods like RM1 for predicting properties such as enthalpy of formation and dipole moments has been well-documented. scielo.br

Reaction Modeling: Computational tools can be used to model the reaction pathways for the synthesis or degradation of this compound. This includes locating transition state structures and calculating activation energies, which provides a deeper understanding of the reaction mechanism at a molecular level. scielo.br

Simulating Intermolecular Interactions: The molecule's amphiphilic nature makes it an interesting candidate for studying non-covalent interactions. Molecular dynamics simulations could be employed to study how it interacts with solvents, lipid bilayers, or the active sites of enzymes. This is particularly relevant in computational drug discovery, where understanding ligand-receptor binding is crucial. researchgate.net

| Computational Method | Application to this compound | Information Gained |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. | 3D structure, electrostatic potential, orbital energies. nih.gov |

| Semi-empirical (e.g., RM1, AM1) | Rapid calculation of molecular properties for large systems or initial screening. | Heats of formation, dipole moments, ionization potentials. scielo.br |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior over time in a specific environment (e.g., water, membrane). | Solvation effects, conformational changes, interaction with biological macromolecules. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.